molecular formula C15H18N2O4 B14401369 N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide CAS No. 87149-84-6

N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide

Cat. No.: B14401369
CAS No.: 87149-84-6
M. Wt: 290.31 g/mol
InChI Key: NNFVMOSYLCUUNH-UHFFFAOYSA-N
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Description

N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide is a benzamide derivative featuring a 1,2-oxazole ring substituted with a diethoxymethyl group at the 3-position. The benzamide moiety is attached to the 4-position of the oxazole.

Properties

CAS No.

87149-84-6

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

N-[3-(diethoxymethyl)-1,2-oxazol-4-yl]benzamide

InChI

InChI=1S/C15H18N2O4/c1-3-19-15(20-4-2)13-12(10-21-17-13)16-14(18)11-8-6-5-7-9-11/h5-10,15H,3-4H2,1-2H3,(H,16,18)

InChI Key

NNFVMOSYLCUUNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=NOC=C1NC(=O)C2=CC=CC=C2)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes in the presence of a base to form the oxazole ring . The diethoxymethyl group can be introduced through a subsequent alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The diethoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products

    Oxidation: Oxazole N-oxides

    Reduction: Corresponding amines

    Substitution: Various alkyl or aryl-substituted derivatives

Scientific Research Applications

N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The benzamide group can form hydrogen bonds with target proteins, while the oxazole ring can participate in π-π stacking interactions, enhancing binding affinity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide and related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes
This compound (Target) C₁₅H₁₈N₂O₄ 290.31 Diethoxymethyl on oxazole; benzamide at C4 Inferred catalytic or synthetic utility (diethoxymethyl as directing group)
3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4-methyl-3-sulfamoylphenyl)benzamide C₂₀H₂₁N₃O₅S 415.47 Dimethyloxazole; sulfamoylphenyl Potential therapeutic agent (sulfamoyl enhances solubility/bioactivity)
N-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-fluoro-...benzamide (Patent compound) C₁₉H₁₇F₃N₄O₃ 422.36 Fluorine, trifluoropropyl, triazolopyridine Likely kinase inhibitor (patent context)
[¹²⁵I]PIMBA (Sigma receptor ligand) C₁₆H₂₂IN₃O₂ ~415.27 Piperidinyl, radioiodine, methoxy Sigma receptor imaging/therapy for prostate cancer
N-Benzyl-4-chloro-N-{[3-(3-methylphenyl)-5-(morpholin-4-yl)-1,2-oxazol-4-yl]methyl}benzamide C₂₉H₂₇ClN₃O₃ 519.00 Morpholine, chloro, benzyl Screening compound for drug discovery (morpholine enhances pharmacokinetics)

Functional Group Analysis

  • Diethoxymethyl vs. Dimethyl/Other Substituents : The diethoxymethyl group in the target compound increases steric bulk and lipophilicity compared to dimethyl groups in and . This may enhance membrane permeability but reduce metabolic stability due to hydrolytic susceptibility of ethoxy groups .
  • Sulfamoyl vs.
  • Halogenated/Trifluoromethyl Groups : Fluorine and trifluoromethyl groups in and enhance electronegativity and metabolic stability, critical for kinase inhibitors .

Pharmacological and Catalytic Implications

  • Sigma Receptor Targeting: Compounds like [¹²⁵I]PIMBA () demonstrate high affinity for sigma receptors (Kd = 5.80 nM), enabling diagnostic imaging. The target compound lacks such substituents (e.g., radioiodine, piperidinyl), suggesting divergent applications .
  • Catalytic Utility : The N,O-bidentate directing group in highlights the role of oxazole-linked benzamides in metal-catalyzed C–H activation. The diethoxymethyl group in the target compound may similarly facilitate catalysis .

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